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molecular formula C7H11ClO2 B8791432 Cyclopentylmethyl chloroformate CAS No. 38240-04-9

Cyclopentylmethyl chloroformate

Cat. No. B8791432
M. Wt: 162.61 g/mol
InChI Key: DDPRIBJJDYHQDB-UHFFFAOYSA-N
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Patent
US04591583

Procedure details

A mixture of 24.2 g (0.20 mole) N,N-dimethylaniline and 20.3 g (0.20 mole) of cyclopentylmethanol was slowly added to a 20% solution of phosgene in toluene (104 ml, 0.20 mole) cooled to -5° to +5° C. After the addition the reaction mixture was allowed to attain room temperature and was kept at room temperature for 30 min. The precipitate was filtered off and the solvent was evaporated. Distillation in vacuo gave 26.3 g (81%) of cyclopentylmethyl chloroformate. Bp17-20 82°-84° C., nD21 1.4541. Analysis for C7H11ClO2. Found (calculated): Cl 21.37 (21.80). IR (neat) cm-1 : 1790 (CO).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[CH:10]1([CH2:15][OH:16])[CH2:14][CH2:13][CH2:12][CH2:11]1.[C:17](Cl)([Cl:19])=[O:18].C1(C)C=CC=CC=1>>[Cl:19][C:17]([O:16][CH2:15][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:18]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
20.3 g
Type
reactant
Smiles
C1(CCCC1)CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
104 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° to +5° C
ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to attain room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(=O)OCC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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